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A Technical Guide on the Safety Evaluation of Monk Fruit Extract Glycosides

Disclaimer: No toxicological studies have been identified for 11-Deoxymogroside V
specifically. This document summarizes the available toxicological data for the broader class of

mogrosides, the primary sweetening compounds found in Monk Fruit (Siraitia grosvenorii)

extract, of which Mogroside V is a major component. The data presented here is intended to

provide a comprehensive overview for researchers, scientists, and drug development

professionals on the safety profile of mogrosides as a class.

Executive Summary
Mogrosides, the triterpene glycosides extracted from the fruit of Siraitia grosvenorii, are widely

used as high-intensity natural sweeteners. Extensive toxicological testing on various

mogroside-containing extracts has been conducted to support their safe use in food and

beverage products. The U.S. Food and Drug Administration (FDA) has granted Generally

Recognized as Safe (GRAS) status to Monk Fruit extracts.[1][2] Animal studies consistently

demonstrate a lack of acute toxicity, with very high median lethal doses (LD50). Subchronic

toxicity studies in rodents and dogs have established high No-Observed-Adverse-Effect Levels

(NOAELs). Furthermore, a battery of genotoxicity and cytotoxicity tests have shown no

evidence of mutagenic or clastogenic activity. Metabolism studies indicate that mogrosides are

primarily metabolized by the intestinal microbiota before absorption.
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A range of studies in animal models have been conducted to evaluate the potential toxicity of

mogrosides following single and repeated dosing.

Acute Toxicity
Animal studies have demonstrated that mogrosides have a very low order of acute toxicity.[3]

Oral administration of high doses of S. grosvenorii mogrosides did not result in any toxic side

effects.[3] The median lethal dose (LD50) for mogrosides is considered to be greater than 15

g/kg body weight, classifying them as nontoxic.[3] In fact, the acute toxicity of mogrosides is

lower than that of common substances like table salt (LD50 of 3 g/kg) and citric acid (LD50 of

6.73 g/kg) when administered orally to rats.

Subchronic Toxicity
Longer-term studies have further supported the safety of mogroside consumption. In a 28-day

dietary toxicity study in rats, a powdered concentrate of Luo Han Guo fruit (PureLo) was well-

tolerated at concentrations up to 100,000 ppm in the diet. Similarly, a 13-week repeated dose

toxicity study in rats fed a diet containing up to 5% S. grosvenorii extract found no significant

adverse effects. While some studies have noted minor changes, such as increases in relative

adrenal or kidney weight at very high doses, these were not accompanied by any

histopathological findings and were not considered adverse.

Table 1: Summary of Key Toxicity Studies
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Study Type Species
Test
Substance

Duration
Key
Findings

Reference

Acute Toxicity Rat (oral) Mogrosides Single Dose
LD50 > 15

g/kg bw

28-Day

Dietary

Toxicity

Rat

Luo Han Fruit

Concentrate

(PureLo)

28 days

NOAEL =

100,000 ppm

(equivalent to

7.07 g/kg

bw/day for

males and

7.48 g/kg

bw/day for

females)

13-Week

Repeated

Dose Toxicity

Rat
S. grosvenorii

Extract
13 weeks

NOAEL ≥ 5%

in diet

(equivalent to

2520

mg/kg/day in

males and

3200

mg/kg/day in

females)

Subchronic

90-Day Oral

(Gavage)

Toxicity

Dog

Luo Han Guo

Mogroside

Extract

90 days

No significant

toxicity

observed.

Genotoxicity and Mutagenicity
A comprehensive evaluation of the genotoxic potential of Monk Fruit extract has been

conducted using both bacterial and mammalian cell systems.

Table 2: Summary of Genotoxicity Studies
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Assay Type
Test
System

Test
Substance

Concentrati
on

Result Reference

Bacterial

Reverse

Mutation

Assay (Ames

Test)

Salmonella

typhimurium

Monk Fruit

Extract (25%

& 55%

Mogroside V)

Not specified Negative

Chromosoma

l Damage

Assay

Not specified

Monk Fruit

Extract (25%

& 55%

Mogroside V)

Not specified

Did not

induce

structural or

numerical

chromosomal

damage

The collective evidence from these studies indicates that mogroside-rich extracts from S.

grosvenorii are not mutagenic or genotoxic.

Metabolism and Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of mogrosides is

crucial for a complete toxicological assessment.

Metabolic Pathway of Mogrosides
Upon oral ingestion, mogrosides undergo minimal systemic absorption in their intact form. They

are primarily hydrolyzed by digestive enzymes and intestinal flora into their aglycone, mogrol,

and its mono- and diglucosides. In vitro studies using human intestinal fecal homogenates

have shown that various mogrosides share a common metabolic fate, being metabolized to

mogrol within 24 hours.

Further metabolism can occur in the liver, with studies in rats identifying numerous metabolites

resulting from reactions such as deglycosylation, hydroxylation, dehydrogenation,

isomerization, glucosylation, and methylation. Mogroside V is mainly excreted in the urine,

while its metabolites are primarily found in the feces.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and
Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

3. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [Toxicological Profile of Mogrosides from Siraitia
grosvenorii]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2669200#toxicological-studies-of-11-
deoxymogroside-v]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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